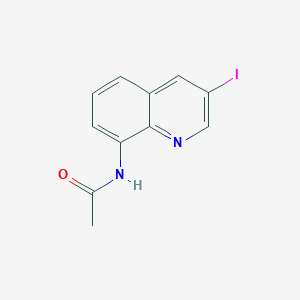N-(3-iodoquinolin-8-yl)acetamide
CAS No.: 1393845-70-9
Cat. No.: VC2716040
Molecular Formula: C11H9IN2O
Molecular Weight: 312.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1393845-70-9 |
|---|---|
| Molecular Formula | C11H9IN2O |
| Molecular Weight | 312.11 g/mol |
| IUPAC Name | N-(3-iodoquinolin-8-yl)acetamide |
| Standard InChI | InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |
| Standard InChI Key | GHGQOWJMGOYLPH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC2=CC(=CN=C21)I |
| Canonical SMILES | CC(=O)NC1=CC=CC2=CC(=CN=C21)I |
Introduction
Chemical Identity and Structural Characteristics
N-(3-iodoquinolin-8-yl)acetamide is a defined chemical entity with established molecular properties. The compound is characterized by a quinoline core scaffold with strategic functional group modifications that contribute to its chemical versatility and potential biological significance.
Basic Molecular Properties
The compound possesses the following fundamental molecular characteristics:
| Property | Value | Method of Determination |
|---|---|---|
| CAS Number | 1393845-70-9 | Chemical registry |
| Molecular Formula | C₁₁H₉IN₂O | Elemental analysis |
| Molecular Weight | 312.11 g/mol | Calculated |
| IUPAC Name | N-(3-iodoquinolin-8-yl)acetamide | Systematic nomenclature |
| Standard InChI | InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) | Computational chemistry |
| SMILES | CC(=O)NC1=CC=CC2=CC(=CN=C21)I | Computational chemistry |
The molecular structure contains multiple functional elements that contribute to its reactivity profile:
-
A quinoline heterocyclic core (positions 1-9)
-
An iodine atom at position 3
-
An acetamide (-NHCOCH₃) group at position 8
-
Two nitrogen atoms (one in the quinoline ring, one in the acetamide group)
The non-iodinated parent compound, N-(quinolin-8-yl)acetamide, has a molecular weight of 186.21 g/mol, demonstrating the significant mass contribution of the iodine atom (approximately 126 g/mol) .
Physicochemical Properties
The physicochemical properties of N-(3-iodoquinolin-8-yl)acetamide are primarily influenced by its halogenated heterocyclic structure and the presence of the acetamide group, which creates distinctive characteristics relevant to its handling and application.
Physical Characteristics
Based on structural analysis and comparison with related compounds, N-(3-iodoquinolin-8-yl)acetamide typically appears as a crystalline solid at standard temperature and pressure. The compound exhibits the following predicted physicochemical parameters:
Chemical Reactivity
The presence of specific functional groups confers N-(3-iodoquinolin-8-yl)acetamide with distinctive reactivity patterns:
-
The iodine at C3 position serves as an excellent leaving group, making this compound valuable for various coupling reactions, particularly:
-
Suzuki coupling with boronic acids
-
Sonogashira coupling with terminal alkynes
-
Negishi coupling with organozinc reagents
-
-
The acetamide group at C8 position:
-
Participates in hydrogen bonding interactions
-
Can undergo hydrolysis under acidic or basic conditions
-
Provides directed metallation capabilities for certain synthetic applications
-
-
The quinoline nitrogen:
-
Can act as a weak base
-
May participate in coordination chemistry with various metals
-
Contributes to potential intermolecular interactions with biological targets
-
Synthesis Methodologies
Several synthetic approaches have been documented for the preparation of N-(3-iodoquinolin-8-yl)acetamide and closely related halogenated quinoline derivatives. These methodologies employ various reaction conditions and reagents to achieve selective functionalization.
Analytical Characterization
The identification and structural confirmation of N-(3-iodoquinolin-8-yl)acetamide typically employs a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy of N-(3-iodoquinolin-8-yl)acetamide would be expected to show the following characteristic signals:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetamide -CH₃ | 1.8-2.5 | Singlet | 3H |
| Acetamide -NH | 9.0-10.5 | Broad singlet | 1H |
| Quinoline C2-H | 8.8-9.3 | Singlet | 1H |
| Quinoline C4-H | 8.0-8.5 | Singlet | 1H |
| Quinoline C5-H | 7.4-7.8 | Doublet | 1H |
| Quinoline C6-H | 7.4-7.7 | Triplet | 1H |
| Quinoline C7-H | 7.5-7.9 | Doublet | 1H |
¹³C-NMR would provide signals corresponding to the eleven carbon atoms, including distinctive resonances for the carbonyl carbon of the acetamide (approximately 168-170 ppm) and the carbon bearing the iodine atom (typically 85-95 ppm due to the heavy atom effect).
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight (312.11 g/mol) and provide characteristic fragmentation patterns. Expected major fragments would include loss of the acetyl group (M-43) and cleavage of the C-I bond with retention of the iodine (m/z 127).
Structure-Activity Relationships
Studies on related compounds have revealed important structure-activity relationships:
-
Position 3 substitution of quinolines:
-
Halogenated quinolines:
-
8-Amidoquinolines:
Synthetic Utility
N-(3-iodoquinolin-8-yl)acetamide serves as a valuable synthetic intermediate for the preparation of more complex molecules:
-
The iodine substituent allows for:
-
The acetamide functionality permits:
-
Directed metallation for regioselective functionalization at proximal positions
-
Hydrolysis to reveal the 8-amino group for further derivatization
-
Modification to create amide-linked conjugates with other bioactive molecules
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume